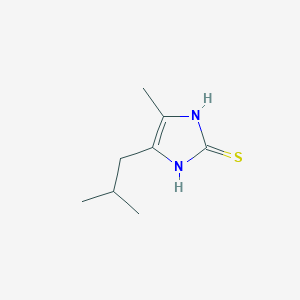

4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione

Description

4-Isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione (CAS: 728024-48-4; molecular weight: 170.27; purity: ≥98%) is a substituted imidazole-2-thione derivative characterized by an isobutyl group at position 4 and a methyl group at position 5 of the imidazole ring . This compound belongs to a class of heterocyclic thioamides, which are notable for their dual N,S-donor ligand properties and applications in medicinal chemistry, such as enzyme inhibition and metal coordination . Its structural uniqueness lies in the hydrophobic isobutyl substituent, which may influence solubility, bioavailability, and intermolecular interactions compared to other analogs.

Properties

IUPAC Name |

4-methyl-5-(2-methylpropyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-5(2)4-7-6(3)9-8(11)10-7/h5H,4H2,1-3H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMKUDLMSPJJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)N1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501183165 | |

| Record name | 1,3-Dihydro-4-methyl-5-(2-methylpropyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-48-4 | |

| Record name | 1,3-Dihydro-4-methyl-5-(2-methylpropyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methyl-5-(2-methylpropyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient cyclization and functionalization of the imidazole ring .

Chemical Reactions Analysis

Types of Reactions: 4-Isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with electrophilic centers in biological molecules .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and functional differences between 4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione and related imidazole-2-thione derivatives:

Key Observations :

- Hydrophobic vs.

- Biological Activity : Methimazole’s simpler structure (methyl at position 1) is critical for anti-thyroid activity, whereas halogenated analogs (e.g., compound 36 in ) show kinase inhibition due to electron-withdrawing groups .

- Crystallographic Differences : The C–S bond length in 4-phenyl-1,3-dihydro-2H-imidazole-2-thione (1.694 Å) is consistent with double-bond character, similar to Methimazole, but its crystal packing involves N–H⋯S hydrogen bonds forming ribbons, unlike the target compound’s uncharacterized packing .

Biological Activity

4-Isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione (CAS No. 728024-48-4) is a thione compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an imidazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2S |

| Molecular Weight | 170.27 g/mol |

| IUPAC Name | 4-Isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione |

| CAS Number | 728024-48-4 |

Synthesis

The synthesis of 4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of isobutylamine with thioformamide under controlled conditions. The resulting product can be purified through recrystallization techniques to achieve high purity levels suitable for biological evaluations.

Antimicrobial Activity

Research indicates that compounds containing the imidazole moiety exhibit significant antimicrobial properties. A study evaluating various imidazole derivatives reported that 4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione demonstrated promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Imidazole derivatives are also recognized for their anticancer potential. In vitro studies have shown that 4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Antiviral Activity : A study published in Molecules highlighted the efficacy of imidazole thiones as inhibitors of viral replication. The compound was tested against HIV and showed a dose-dependent reduction in viral load, indicating its potential as a therapeutic agent in antiviral treatments .

- Inhibition of Enzymatic Activity : Another investigation focused on the inhibitory effects of 4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione on enzymes related to cancer metabolism. The results suggested that the compound could inhibit key enzymes involved in nucleotide synthesis, thereby limiting cancer cell growth .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that 4-isobutyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione exhibits low toxicity levels in animal models at therapeutic doses. Further studies are required to establish a comprehensive safety profile and determine any long-term effects associated with its use.

Q & A

Q. Advanced Research Focus

- Target selection : Prioritize enzymes (e.g., kinases, proteases) with known imidazole-binding pockets.

- Assay conditions : Use physiological pH (7.4) and simulate membrane permeability with phospholipid vesicles.

- Controls : Include structurally similar inactive analogs (e.g., 5-methyl-1,3-dihydroimidazole-2-thione) to isolate substituent effects.

Data from triazole-thione hybrids highlight the importance of IC₅₀ dose-response curves and time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.